molecular formula C16H13FO4 B6378943 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol CAS No. 1111132-40-1

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6378943
CAS No.: 1111132-40-1
M. Wt: 288.27 g/mol
InChI Key: DZVRYHBNJYZVGF-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes ethoxycarbonyl, fluorophenyl, and formylphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-carboxyphenol.

    Reduction: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethoxycarbonyl)phenylboronic acid: Similar structure but lacks the formyl and fluorophenyl groups.

    3-(Ethoxycarbonyl)-4-fluorophenylboronic acid: Similar structure but lacks the formyl group.

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both the formyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)13-5-3-11(8-14(13)17)10-4-6-15(19)12(7-10)9-18/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRYHBNJYZVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685351
Record name Ethyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-40-1
Record name Ethyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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